Amidinophenylpyruvic acid

Description

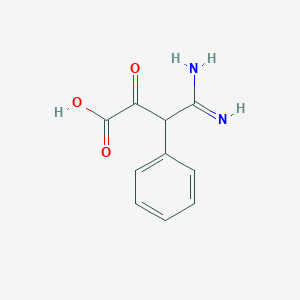

Structure

2D Structure

3D Structure

Properties

CAS No. |

10290-63-8 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-(4-carbamimidoylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H10N2O3/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4H,5H2,(H3,11,12)(H,14,15) |

InChI Key |

ZXBYWYQEQQBMBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)C(=N)N |

Synonyms |

4-amidinophenylpyroracemic acid 4-amidinophenylpyruvic acid 4-APPA amidinophenylpyruvic acid amidinophenylpyruvic acid, dihydrochloride amidinophenylpyruvic acid, monohydrochloride |

Origin of Product |

United States |

Contextualization Within Serine Protease Inhibitor Classes

Serine proteases are a ubiquitous family of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their activity is tightly regulated, and dysregulation can lead to various pathological conditions. Consequently, the study of serine protease inhibitors is of paramount importance in both fundamental research and drug development. These inhibitors can be broadly categorized into several classes based on their origin and mechanism of action.

Amidinophenylpyruvic acid falls under the category of synthetic small-molecule inhibitors . These are chemically synthesized compounds designed to interact with the active site of the protease, thereby blocking its catalytic function. Unlike large protein-based inhibitors, small molecules can often be designed for greater specificity and may possess more favorable pharmacokinetic properties for potential therapeutic applications.

To fully appreciate the role of this compound, it is essential to understand the diverse landscape of serine protease inhibitors:

| Inhibitor Class | Sub-Class/Family | Examples | General Characteristics |

| Natural Inhibitors | Kunitz family | Bovine Pancreatic Trypsin Inhibitor (BPTI) | Small proteins with a specific, tight-binding interaction with the protease. |

| Kazal family | Pancreatic Secretory Trypsin Inhibitor (PSTI) | Another family of small protein inhibitors, often found in secretory glands. | |

| Bowman-Birk family | Bowman-Birk Inhibitor (BBI) | Plant-derived protein inhibitors, typically containing multiple inhibitory domains. | |

| Serpins | Alpha-1-antitrypsin | A large family of irreversible, "suicide" inhibitors that undergo a conformational change. | |

| Synthetic Inhibitors | Small Molecules | This compound , Benzamidine (B55565), PMSF, AEBSF | Chemically synthesized compounds that are typically reversible or irreversible covalent inhibitors. biocompare.comrndsystems.com |

| Peptide Mimetics | - | Peptidic or non-peptidic molecules designed to mimic the natural substrate of the protease. |

This compound distinguishes itself as a potent, reversible, transition-state analog inhibitor, a feature that has made it an invaluable tool for studying the intricate mechanisms of serine protease catalysis.

Historical Perspectives on Initial Biochemical Characterization

Mechanisms of Serine Protease Inhibition

The inhibitory prowess of p-amidinophenylpyruvic acid (p-APPA) against serine proteases is rooted in a sophisticated, multi-step mechanism that effectively neutralizes the enzyme's catalytic machinery. nih.gov This process involves a series of precise molecular interactions with the enzyme's active site, including the catalytic triad (B1167595) and the oxyanion hole, culminating in the formation of a stable, covalently bound complex. nih.govnih.gov

The active site of serine proteases like trypsin is characterized by a catalytic triad, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. wikipedia.orglibretexts.org APPA's inhibition is critically dependent on its interaction with these three amino acids. The process begins when the hydroxyl group of the active site serine (Ser195 in trypsin and thrombin) performs a nucleophilic attack on the ketone carbonyl carbon of APPA. nih.govscielo.br This reaction is facilitated by the adjacent His57 residue, which acts as a general base, accepting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. nih.govlibretexts.org

The structure of APPA is crucial for its initial binding and specificity. The positively charged amidino group on the phenyl ring is specifically designed to fit into the S1 specificity pocket of trypsin and trypsin-like enzymes. pnas.org This pocket is lined with residues that create a favorable environment for binding, most notably the negatively charged Asp189 at its base. pnas.org The strong electrostatic interaction between the amidino group of APPA and the carboxylate group of Asp189 anchors the inhibitor in the correct orientation for the subsequent covalent reaction. pnas.org Furthermore, X-ray crystal structure analysis has revealed that the hemiketal complex formed can be further stabilized by a hydrogen bond between a carboxylate oxygen of APPA and the His57 residue. nih.govgatech.edu

During the nucleophilic attack by Ser195 on APPA's keto group, a tetrahedral intermediate is formed. nih.govnih.gov This intermediate possesses a negatively charged oxygen atom, known as an oxyanion. researchgate.net The active site of serine proteases contains a structural feature called the "oxyanion hole," which is specifically designed to stabilize this transient negative charge. nih.govproteopedia.org The oxyanion hole is formed by the backbone amide hydrogens of Gly193 and Ser195. proteopedia.org These amide groups form hydrogen bonds with the negatively charged oxygen of the APPA-derived tetrahedral adduct, stabilizing the complex and mimicking the natural catalytic transition state. nih.govgatech.edu This stabilization of the transition-state analog is a key feature of APPA's potent inhibitory activity. nih.gov

The interaction between APPA and a serine protease is not a simple non-covalent binding event; it results in the formation of a stable, chemically bonded complex. nih.gov The nucleophilic attack by Ser195 on the inhibitor's α-keto group leads to the formation of a covalent hemiketal adduct. nih.govnih.gov This adduct is an excellent mimic of the tetrahedral transition state that occurs during the normal hydrolysis of a peptide substrate. nih.govnih.gov

The inhibition follows a two-step transition-state mechanism. nih.gov First, an initial, relatively weak Michaelis complex (E·I) is formed. nih.gov This is followed by a rapid chemical reaction to form the much more stable, covalent hemiketal complex (E-I). nih.gov This covalent adduct effectively traps the enzyme, rendering it inactive. Because this hemiketal adduct is structurally and electronically similar to the highly unstable transition state of the normal enzymatic reaction, APPA is classified as a transition-state analog inhibitor. nih.gov

Specificity and Potency Against Major Serine Proteases

This compound demonstrates significant inhibitory activity against several key serine proteases, particularly those with a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. This specificity is primarily dictated by the interaction of its amidino group with the enzyme's S1 binding pocket.

APPA is a potent inhibitor of trypsin and trypsin-like enzymes, such as human mast cell tryptase. pnas.orgnih.gov The S1 specificity pocket of these enzymes contains a key aspartic acid residue (Asp189) at its base, which provides a strong binding site for the positively charged amidino group of APPA. pnas.org This interaction ensures high affinity and proper orientation of the inhibitor for covalent modification of the active site serine. pnas.org

Studies on human mast cell tryptase have shown that 4-amidinophenylpyruvic acid exhibits striking inhibitory activity, with a reported inhibition constant (Ki) of 0.71 µM. nih.gov The affinities of various benzamidine (B55565) derivatives for tryptase and trypsin have been found to be closely correlated, highlighting the similarity in their active site topographies. nih.gov

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Human Mast Cell Tryptase | 0.71 µM | nih.gov |

| Parameter | Value | Reference |

|---|---|---|

| Initial Binding (KM) | ~700 µM | nih.gov |

| Overall Binding (KI) | 1.3 µM | nih.gov |

Inhibition of Coagulation Factor Xa

This compound has been recognized as an inhibitor of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade where the intrinsic and extrinsic pathways converge. google.com FXa is responsible for converting prothrombin to thrombin, which in turn leads to the formation of fibrin (B1330869) clots. nih.gov The inhibitory potential of APPA against FXa was notably discovered through screening of a Factor Xa inhibitor library. nih.gov This discovery highlighted the structural similarities between the primary binding sites of FXa and other related serine proteases. nih.gov

The inhibition of FXa is a key strategy for the development of anticoagulants. nih.gov By targeting FXa, inhibitors like APPA can effectively disrupt the amplification of the coagulation cascade, as one molecule of FXa can generate many molecules of thrombin. nih.gov Research has focused on designing potent and selective inhibitors of FXa, with APPA serving as a foundational compound or a reference point in these studies. portico.orgremedypublications.com For instance, the development of ketone-derivatives of 4-amidinophenylpyruvic acid was an early effort in creating effective non-specific serine protease inhibitors. scispace.comcore.ac.uk

Inhibition of Coagulation Factor VIIa

This compound also demonstrates inhibitory activity against coagulation Factor VIIa (FVIIa), particularly when FVIIa is complexed with its cofactor, tissue factor (TF). nih.govresearchgate.net The FVIIa/TF complex is the primary initiator of the extrinsic pathway of blood coagulation. nih.govresearchgate.net The inhibitory effect of APPA on FVIIa was identified due to the structural similarities between the active sites of FVIIa and FXa. nih.gov

Studies have aimed to enhance the potency and selectivity of APPA derivatives as FVIIa inhibitors. Through structural modifications of the parent compound, researchers have successfully developed analogues with nanomolar inhibitory concentrations against the FVIIa/TF complex. nih.gov These modifications were often guided by computational docking studies using the active site of FVIIa, leading to improved selectivity over other coagulation enzymes like Factor Xa and thrombin. nih.gov

Inhibition of Mast Cell Tryptase Isoenzymes

4-Amidinophenylpyruvic acid is a notably potent inhibitor of human mast cell tryptase, a serine proteinase that plays a significant role in mast cell-dependent diseases and inflammatory conditions like asthma. nih.govnih.gov Tryptase is stored in mast cell granules and released upon activation. nih.gov APPA exhibits a strong inhibitory activity with a reported Ki value of 0.71 µM. nih.govresearchgate.net

The unique structure of tryptase, which exists as a heparin-stabilized tetramer, influences its interaction with inhibitors. atsjournals.org The crystal structure of the human lung β2-tryptase tetramer has been resolved in a complex with 4-amidinophenylpyruvic acid, providing detailed insights into the binding mechanism. nih.govatsjournals.orgresearchgate.net This structural information is crucial for designing novel and more selective tryptase inhibitors. nih.gov The inhibitory action of APPA and other benzamidine derivatives on tryptase suggests they can serve as valuable pharmacological tools to investigate the enzyme's role in various pathologies. nih.govresearchgate.net

Inhibition of Kallikreins (e.g., Pancreatic, Plasma)

This compound is a known inhibitor of kallikreins, which are serine proteases involved in various physiological processes, including the regulation of blood pressure and inflammation through the kallikrein-kinin system. nih.govgoogle.com Research has demonstrated the inhibitory effect of APPA on both pancreatic and plasma kallikreins. scispace.comacs.org

The inhibition of these enzymes by amidino compounds like APPA is typically competitive. nih.gov Studies comparing various amidino compounds have shown that their inhibitory strength can be influenced by their molecular structure. nih.gov The ability of APPA to inhibit kallikreins, alongside other proteases like trypsin and thrombin, underscores its broad activity as a serine protease inhibitor. acs.org

Comparative Enzymatic Activity and Selectivity

The effectiveness of an enzyme inhibitor is not only defined by its potency but also by its selectivity towards the target enzyme over other related enzymes. This section explores the differential inhibitory activities of this compound and the kinetics of its interactions.

Differentiation of Inhibitory Activities Across Enzyme Panels

This compound and its derivatives have been evaluated against panels of various trypsin-like serine proteases to determine their selectivity profiles.

Factor Xa vs. Factor VIIa and Thrombin : Although initially identified from a Factor Xa inhibitor library, APPA also inhibits Factor VIIa. nih.gov This cross-reactivity prompted efforts to modify the APPA structure to achieve greater selectivity. Structural modifications led to the development of compounds that inhibit the Factor VIIa/TF complex at nanomolar concentrations with improved selectivity against both Factor Xa and thrombin. nih.gov

Tryptase vs. Trypsin : A comparative study on the inhibition of tryptase and trypsin by a series of benzamidine derivatives, including 4-amidinophenylpyruvic acid, revealed a close correlation in their affinities for both enzymes. nih.gov This suggests that while APPA is a potent tryptase inhibitor, it also significantly inhibits trypsin. nih.gov

Broad-Spectrum Inhibition : APPA has demonstrated inhibitory activity against a range of serine proteases including trypsin, thrombin, and pancreatic kallikrein. acs.org Other studies have examined its effects on plasmin and C1s, a subunit of the first component of complement, highlighting the compound's broad-spectrum inhibitory nature among serine proteases. nih.gov

The table below summarizes the inhibitory constants (Ki) of 4-Amidinophenylpyruvic acid against various enzymes.

| Enzyme | Inhibitor | Ki (µM) |

| Mast Cell Tryptase | 4-Amidinophenylpyruvic acid | 0.71 nih.govresearchgate.net |

| Thrombin | 4-Amidinophenylpyruvic acid | 1.3 nih.gov |

Kinetic Characterization of Enzyme-Inhibitor Interactions

The mechanism by which this compound inhibits serine proteases involves specific kinetic steps and interactions within the enzyme's active site.

Transition-State Inhibition : The potent inhibition of thrombin and trypsin by 4-amidinophenylpyruvate (p-APPA) is explained by a two-step, transition-state mechanism. nih.gov Initially, a Michaelis complex (E•I) is formed, which then rapidly converts to a more stable, covalently bonded complex (E-I). nih.gov In this E-I complex, the keto group of p-APPA forms a hemiketal with the oxygen atom of the serine residue (Ser195) in the enzyme's active site. nih.gov

Stabilization of the Complex : For the thrombin-p-APPA complex, further stabilization may occur through a hydrogen bond between a carboxylate oxygen of p-APPA and a histidine residue (His57) in the active site. nih.gov This type of interaction was previously confirmed by X-ray crystal structure analysis of the trypsin-p-APPA complex. nih.gov

Slow-Binding Kinetics : Inhibitors that exhibit a time-dependent onset of inhibition, like the two-step mechanism of APPA, are often referred to as slow-binding inhibitors. ibmc.msk.ru Such inhibitors can have pharmacological advantages due to a longer residence time on their target enzyme, potentially leading to a prolonged duration of action. ibmc.msk.ru

Tryptase Tetramer Interaction : The interaction with mast cell tryptase is distinct due to the enzyme's tetrameric structure. The crystal structure of the tryptase tetramer complexed with 4-amidinophenylpyruvic acid has been resolved, providing a basis for understanding the specific binding mode within this unique enzymatic architecture. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores for Serine Protease Binding

The effectiveness of APPA as a serine protease inhibitor is rooted in two primary pharmacophoric features: the positively charged amidinium group on the phenyl ring and the α-keto acid functionality.

The Amidinophenyl Moiety: The basic amidino group is a powerful mimic of the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This positively charged group forms a strong salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in the standard chymotrypsin (B1334515) numbering) located at the bottom of the S1 specificity pocket of these enzymes. This interaction is the primary anchor, responsible for the initial recognition and binding of the inhibitor to the enzyme.

The Pyruvic Acid Moiety: The α-keto acid portion of the molecule is the "warhead" of the inhibitor. Following the initial binding driven by the amidino group, the electrophilic keto carbon of the pyruvic acid is attacked by the hydroxyl group of the catalytic serine (Ser195). This results in the formation of a stable, covalent, yet reversible, hemiketal adduct. nih.gov This two-step mechanism, involving an initial Michaelis complex followed by the formation of a transition-state-like covalent complex, explains the potent inhibitory properties of compounds like 4-amidinophenylpyruvic acid (p-APPA). nih.gov The hemiketal complex can be further stabilized by a hydrogen bond between one of the carboxylate oxygens of the pyruvic acid and the Nτ atom of the catalytic histidine (His57). nih.gov

Computer modeling and X-ray crystallography studies of APPA derivatives in complex with serine proteases like trypsin have validated this binding model. nih.gov These studies confirm that the molecule orients itself to perfectly complement the enzyme's active site, with the amidino group deep in the S1 pocket and the keto-acid positioned for nucleophilic attack by Ser195 in the catalytic site.

Influence of Chemical Modifications on Amidinophenyl and Pyruvic Acid Moieties

Understanding the key pharmacophores naturally led researchers to explore how modifications to these core moieties would impact inhibitory activity and selectivity.

The position of the amidino group on the phenyl ring is critical. Studies comparing 4-amidinophenylpyruvate (p-APPA) and 3-amidinophenylpyruvate (m-APPA) revealed that p-APPA is a significantly more potent inhibitor of thrombin and trypsin. nih.gov The para-substituted isomer is sterically suited to form the crucial hemiketal with Ser195, whereas the meta-substituted isomer is apparently incapable of this interaction and exhibits much weaker inhibition, similar to that of simple benzamidine (B55565). nih.gov

Modifications to the pyruvic acid moiety have also been extensively studied. The goal of these modifications is often to enhance the interaction with the oxyanion hole of the enzyme, a region that stabilizes the negative charge developing on the carbonyl oxygen during catalysis. Incorporating different substituents on the pyruvic acid chain or replacing it entirely can fine-tune the inhibitor's potency and selectivity. For instance, early research focused on creating ketone-derivatives of APPA to produce effective non-specific serine protease inhibitors. core.ac.uk In the development of factor Xa (fXa) inhibitors, the pyruvic acid and propionic acid substituents were strategically incorporated into a benzamidine scaffold to create favorable interactions with the oxyanion hole in the catalytic region of fXa. nih.gov

Development and Evaluation of Derivatized Compounds

Building on the foundational SAR, a multitude of APPA derivatives have been synthesized and evaluated, leading to significant advancements in the field of serine protease inhibition.

Systematic substitution on the phenyl ring of the amidinophenyl moiety has been a fruitful strategy for optimizing inhibitor potency and selectivity, particularly for factor Xa. A key study structurally modified an m-substituted benzamidine inhibitor by incorporating pyruvic and propionic acid side chains. nih.gov The introduction of substituents at the 2-position of the 4-amidinophenyl ring was explored to interact with other pockets of the enzyme active site, leading to enhanced affinity and selectivity.

Table 1: Inhibitory Activity of Substituted Amidinophenyl Pyruvic and Propionic Acid Derivatives against Factor Xa and Thrombin

| Compound | R | X | Factor Xa IC50 (nM) | Thrombin IC50 (nM) | Selectivity (Thrombin/FXa) |

| 3a | H | O | 130 | >10000 | >77 |

| 3b | Cl | O | 3.2 | 7000 | 2188 |

| 3c | CH3 | O | 3.0 | 4800 | 1600 |

| 3e | OCH3 | O | 2.5 | 6000 | 2400 |

| 4a | H | H2 | 220 | >10000 | >45 |

| 4b | Cl | H2 | 1.8 | 4900 | 2722 |

Data sourced from Sagi et al., J. Med. Chem. 2003, 46 (10), pp 1845–1857. nih.gov

This data clearly shows that adding small substituents like chloro, methyl, or methoxy (B1213986) groups at the 2-position of the phenyl ring significantly increases the inhibitory potency against factor Xa, while maintaining or even enhancing selectivity over thrombin. nih.gov

The replacement of the pyruvic acid moiety with a propionic acid group has been a key area of investigation. This modification removes the electrophilic keto group, fundamentally changing the mechanism of inhibition from a covalent interaction to a non-covalent one. Despite this, these analogs can still achieve high potency.

The study by Sagi et al. provides a direct comparison between pyruvic acid (X=O) and propionic acid (X=H2) derivatives. nih.gov As shown in Table 1, the propionic acid derivative 4b (IC50 = 1.8 nM) was even more potent against factor Xa than its corresponding pyruvic acid analog 3b (IC50 = 3.2 nM). nih.gov This highlights that potent inhibition can be achieved without the formation of a covalent hemiketal, relying instead on optimizing other non-covalent interactions within the active site. The development of dibasic (amidinoaryl)propanoic acid derivatives further underscored the potential of this class of compounds as novel factor Xa inhibitors.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical properties and pharmacological profile of a lead compound. In the context of APPA, the two key functional groups, the carboxylic acid and the amidine, are prime candidates for isosteric replacement.

Carboxylic Acid Isosteres: The carboxylic acid of the pyruvic or propionic acid moiety can be replaced with other acidic groups like tetrazoles or acyl sulfonamides. These groups can mimic the charge and hydrogen bonding capabilities of the carboxylate while potentially offering advantages in terms of metabolic stability and cell permeability. For example, tetrazoles are well-known non-classical bioisosteres of carboxylic acids and are found in numerous approved drugs. u-tokyo.ac.jp

Amidine Isosteres: The strongly basic amidine group, while crucial for binding, can lead to poor oral bioavailability. Replacing it with less basic isosteres that can still participate in the key hydrogen bonding and electrostatic interactions in the S1 pocket is a common optimization strategy. Examples include aminoimidazoles, guanidines, and other nitrogen-containing heterocycles. While specific examples for APPA are not extensively documented in readily available literature, the principle has been widely applied in the development of other serine protease inhibitors. researchgate.net

The fundamental pharmacophore of APPA, the p-amidinophenyl group, has been successfully incorporated as a key recognition element (often referred to as the P1 fragment) into more complex and advanced chemical scaffolds to develop highly potent and selective inhibitors for various serine proteases.

For example, in the design of thrombin inhibitors, the benzamidine group has been coupled with peptide structures to create compounds with significantly improved affinity and selectivity. nih.gov More advanced strategies have seen the amidinophenyl moiety linked to diverse chemical frameworks, such as pyrazinones and benzoxazinones, to create inhibitors that interact with multiple subsites (S1, S2, S3, S4) of the target enzyme, leading to enhanced potency and a more desirable pharmacological profile. dntb.gov.uaresearchgate.net These advanced scaffolds move beyond simple derivatives and represent the integration of the core APPA binding element into larger, more drug-like molecules. frontiersin.orgmdpi.com

Structural Biology and Computational Investigations

X-ray Crystallographic Analyses of Amidinophenylpyruvic Acid Complexes

X-ray crystallography has been instrumental in elucidating the precise interactions between this compound and various serine proteases at an atomic level. These studies have revealed a covalent mode of inhibition and highlighted key structural determinants of enzyme specificity.

Crystal Structure of the this compound-Trypsin Complex

The crystal structure of the complex formed between bovine β-trypsin and p-amidinophenylpyruvic acid has been determined at a high resolution of 1.4 Å. nih.gov This analysis revealed that the amidino and phenyl groups of APPA bind to the enzyme's specificity pocket, in a manner similar to that of another well-known inhibitor, benzamidine (B55565). nih.gov A key feature of this complex is the formation of a covalent bond, with a length of 1.7 Å, between the γ-oxygen of the reactive Ser195 residue in trypsin and the carbonyl carbon of the pyruvate (B1213749) group of APPA. nih.gov The geometry of this carbonyl carbon is intermediate between trigonal and tetrahedral, indicating the formation of a transition-state-like structure. nih.gov

The imidazole (B134444) ring of His57 is positioned to form hydrogen bonds with both a carboxylate oxygen of APPA and the γ-oxygen of Ser195. nih.gov This arrangement facilitates a proton shift that increases the nucleophilicity of Ser195 and the electrophilicity of the APPA carbonyl carbon, thereby promoting the formation of the covalent bond. nih.gov These specific interactions provide a structural basis for the potent inhibitory activity of APPA against trypsin. nih.gov

A study involving a mutant of rat anionic trypsin, where the active site Ser195 was replaced by cysteine (trypsin-S195C), modeled the binding of p-amidinophenylpyruvic acid. This model suggested that the carbonyl carbon of the tetrahedral intermediate analog is positioned 1.1 Å from the catalytic sulfur, which could explain the lower catalytic activity of this mutant compared to the wild-type enzyme. nih.gov

| Crystallographic Data for this compound-Trypsin Complex | |

| Enzyme | Bovine β-Trypsin |

| Inhibitor | p-Amidinophenylpyruvic acid |

| Resolution | 1.4 Å |

| R-value | 0.191 |

| Key Interactions | Covalent bond between Ser195 Oγ and APPA carbonyl carbon (1.7 Å) |

| PDB ID | Not specified in the provided context |

Crystal Structure of the this compound-Thrombin Complex

The crystal structure of human α-thrombin in a ternary complex with hirugen (B1673255) and p-amidinophenylpyruvic acid (APPA) has been determined at a resolution of 1.6 Å. rcsb.orgnih.gov This high-resolution structure was achieved by soaking crystals of an α-thrombin-hirugen complex in a solution containing APPA. rcsb.orgnih.gov Similar to its interaction with trypsin, the carbonyl carbon atom of APPA forms a covalent bond with the γ-oxygen of Ser195 in thrombin, creating a "transition-state" analog of the tetrahedral intermediate. rcsb.orgnih.gov

A comparative analysis of the specificity pockets of the APPA complexes of thrombin and trypsin revealed notable differences in hydrogen bonding. nih.gov This comparison also demonstrated for the first time that the S1 site of thrombin is larger than that of trypsin. nih.gov This size difference suggests that thrombin may be able to accommodate bulkier P1 groups in its substrates and inhibitors compared to trypsin. nih.gov

| Crystallographic Data for this compound-Thrombin Complex | |

| Enzyme | Human α-Thrombin |

| Inhibitor | p-Amidinophenylpyruvic acid (APPA) |

| Other Components | Hirugen |

| Resolution | 1.6 Å |

| R-factor | 18.7% |

| Key Interactions | Covalent bond between Ser195 Oγ and APPA carbonyl carbon |

| PDB ID | 1AHT rcsb.org |

Structural Insights from Human Mast Cell Tryptase Tetramer Complexation

The crystal structure of human β-tryptase in complex with 4-amidinophenylpyruvic acid (APPA) has been solved at 3 Å resolution. rcsb.orgnih.gov This structure revealed a unique tetrameric arrangement of four quasi-equivalent monomers in a square, flat ring with pseudo 222 symmetry. rcsb.orgnih.gov A significant feature of this architecture is that the four active sites are directed towards a central, oval pore. rcsb.orgnih.gov This arrangement restricts access for macromolecular substrates and endogenous proteinase inhibitors, explaining many of the unique biochemical properties of tryptase. rcsb.orgnih.gov

Each monomer is connected to its neighbors through six loop segments located around the active site. rcsb.orgnih.gov These loops have conformations and lengths that differ considerably from those of other trypsin-like proteinases. rcsb.orgnih.gov The tetrameric structure is stabilized by heparin, which is thought to bind to positively charged residues on adjacent monomers. rcsb.org The unique tetrameric architecture provides a basis for the rational design of specific tryptase inhibitors. nih.gov

The structure of the human βII-tryptase tetramer in complex with 4-amidinophenylpyruvic acid further confirmed these findings. nih.gov It highlighted that the monomers are likely to undergo a conformational change into a zymogen-like state upon dissociation of the tetramer. nih.gov

| Crystallographic Data for this compound-Tryptase Complex | |

| Enzyme | Human β-Tryptase |

| Inhibitor | 4-Amidinophenylpyruvic acid (APPA) |

| Resolution | 3 Å |

| Quaternary Structure | Tetramer with active sites facing a central pore |

| Key Features | Unique tetrameric architecture restricting substrate access |

| PDB ID | 1A0L rcsb.org |

Detailed Analysis of Enzyme Binding Pockets (e.g., S1 Pocket)

The S1 specificity pocket is a crucial determinant of substrate specificity in serine proteases. In the complex with human βII-tryptase, the 4-amidinophenylpyruvic acid (APPA) molecule inserts its amidino group into the S1 pocket. pnas.org This group forms hydrogen bonds with the carboxylate oxygens of Asp189, the oxygen of Gly219, and the γ-oxygen of Ser190. pnas.org The phenyl ring of APPA is positioned between the peptide planes of residues 215-216 and 190-192. pnas.org The S1 pocket of tryptase is described as being virtually identical to that of trypsin and is well-suited to accommodate P1-Lysine and Arginine side chains. pnas.org

In the thrombin-APPA complex, a comparison with the trypsin complex revealed that the S1 site of thrombin is larger. nih.gov This difference in the S1 pocket size has implications for the design of selective inhibitors for these two closely related enzymes.

Molecular Modeling and Computational Approaches

In addition to experimental structural studies, computational methods have been employed to investigate the interactions of this compound and related compounds with serine proteases.

Ligand Docking Simulations with Target Serine Proteases

Molecular docking studies have been utilized to understand the binding modes of inhibitors within the active sites of serine proteases. mbl.or.kr These simulations help in predicting the binding affinity and orientation of ligands. For instance, computer modeling of (m- and p-amidinophenyl)pyruvic acids suggested that direct interactions between the substituent and the enzyme surface are important for their inhibitory activity against human serine proteases like trypsin, thrombin, plasmin, and C1s. nih.gov

Ligand docking simulations are often part of a broader quantitative structure-activity relationship (QSAR) analysis. Such analyses have shown that the inhibitory activity of substituted benzamidines against plasmin and C1s is influenced by electron donation from the substituent and its hydrophobicity. nih.gov In contrast, the interaction with thrombin was primarily affected by hydrophobicity, while trypsin showed a more complex dependency on molar refractivity and molecular weight. nih.gov These computational approaches, validated by experimental data from compounds like APPA, are crucial for the rational design of novel and more selective serine protease inhibitors. rcsb.orgnih.govrcsb.orgmbl.or.krproteopedia.org

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The binding of a ligand to its target is a complex interplay of various non-covalent interactions, with hydrogen bonds playing a pivotal role in specificity and affinity. encyclopedia.pubnih.gov In the context of this compound, the analysis of these networks provides critical insights into its inhibitory mechanism.

Non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and π-stacking, are fundamental to the structure and function of biological macromolecules and their complexes. encyclopedia.pubusf.edu The amidino group of this compound, with its capacity to act as a strong hydrogen bond donor, is a key determinant of its binding. Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to model the hydrogen-bonding networks between pyruvic acid derivatives and water molecules, providing a foundational understanding of the types of interactions that can occur. frontiersin.org These studies reveal the formation of stable cyclic structures stabilized by strong O-H···O and C-H···O hydrogen bonds. frontiersin.org

When interacting with protein targets, such as serine proteases, the amidinophenyl group of this compound is often observed to form a network of hydrogen bonds within the S1 binding pocket. For instance, in its complex with trypsin, a covalent bond is formed with serine-195, and the amidino group engages in specific hydrogen bonding interactions. gatech.edu Similarly, in the complex with human lung β2-tryptase, the inhibitor is stabilized within the active site through a series of non-covalent interactions. atsjournals.org The crystal structure of this complex reveals that the tetrameric structure of the enzyme is stabilized by these interactions, highlighting their importance for enzymatic activity. atsjournals.org The ability to form these specific hydrogen bond networks is a crucial factor in the potency and selectivity of this compound and its derivatives as enzyme inhibitors.

Table 1: Key Non-Covalent Interactions of this compound

| Interacting Group of this compound | Type of Interaction | Typical Partner in Biological Systems | Significance |

| Amidino Group | Hydrogen Bonding, Electrostatic | Aspartate, Glutamate, Serine residues | Specificity, Anchoring in binding pocket |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan residues | Affinity, Orientation in binding site |

| Pyruvic Acid Moiety | Hydrogen Bonding, Covalent Bonding (in some cases) | Serine, Histidine residues in active sites | Catalytic inhibition, Binding affinity |

Prediction of Binding Modes and Conformational Preferences

Computational docking and molecular modeling are powerful tools for predicting how a ligand like this compound will bind to its target protein and what its preferred conformation will be within the binding site. researchgate.net These methods are essential for structure-based drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds. tandfonline.com

The prediction of binding modes for this compound and its analogs has been a key focus of research, particularly in the context of inhibiting serine proteases like Factor Xa. tandfonline.comidrblab.org Docking studies can predict the orientation of the inhibitor in the active site, identifying key interactions that contribute to its binding affinity. For example, the prediction of binding modes for a series of Factor Xa inhibitors revealed two distinct binding modes, which was corroborated by X-ray crystallography. idrblab.org

The conformational preference of the phenyl ring and its substituents is a critical factor in the potency of these inhibitors. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the phenyl ring can significantly impact inhibitory activity. acs.org For instance, ortho-ortho substitution on the phenyl ring can lead to a preferred conformation within the S1 pocket of the target enzyme, potentially through synergistic effects between the substituents. acs.org Computational methods can help rationalize these findings by predicting the conformational preferences of different analogs and how they align with the topology of the binding site.

The process of predicting binding modes often involves generating a multitude of possible conformations and orientations of the ligand within the active site and then using a scoring function to rank them. researchgate.net The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and force fields. chemrxiv.orgresearchgate.net For this compound, these predictive studies have been instrumental in understanding its interactions with various enzymes and have guided the design of more potent and selective inhibitors. acs.org

Table 2: Predicted Binding Mode Features of this compound Derivatives

| Target Enzyme | Key Binding Pocket | Predicted Interactions | Impact of Substituents |

| Trypsin | S1 pocket | Salt bridge with Asp189, hydrogen bonds | Influences specificity and affinity |

| Factor Xa | S1 and S4 pockets | Hydrogen bonds, hydrophobic interactions | Can enhance potency and selectivity |

| Tryptase | Active site groove | Multiple hydrogen bonds and van der Waals contacts | Affects tetramer stability and inhibitory activity |

Spectroscopic Investigations of Molecular Interactions

Spectroscopic techniques provide invaluable experimental data to complement and validate computational findings regarding ligand-protein interactions. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the binding of molecules like this compound to their biological targets in solution.

Nuclear Magnetic Resonance (NMR) Studies of Binding

NMR spectroscopy can provide detailed information at the atomic level about the formation of a complex between a ligand and a protein. acs.orgresearchgate.net It can be used to identify the specific atoms involved in the binding interaction, to determine the structure of the complex, and to measure the kinetics and thermodynamics of binding.

The interaction between p-amidinophenylpyruvic acid and trypsin has been investigated using 13C NMR spectroscopy. scispace.com These studies have provided direct evidence for the formation of an enzyme-inhibitor adduct. scispace.com By using isotopically labeled [2-13C]p-amidinophenylpyruvic acid, researchers were able to observe the chemical shift changes upon binding to bovine trypsin, confirming the formation of a covalent bond and providing insights into the electronic environment of the inhibitor's carbonyl group within the active site. scispace.comacs.org

Furthermore, NMR studies can elucidate the ionization states of key residues within the enzyme-inhibitor complex, which is crucial for a complete understanding of the binding mechanism. acs.org By monitoring the pH dependence of the 13C chemical shifts, it is possible to determine the pKa values of specific groups in both the free and complexed states. This information is vital for understanding the electrostatic contributions to binding and the catalytic mechanism of the enzyme.

NMR techniques, such as chemical shift mapping, can also be used to identify the binding site of a ligand on a protein. acs.org By comparing the NMR spectra of the protein in the presence and absence of the ligand, it is possible to identify the residues that are perturbed upon binding, thereby mapping out the interaction surface. These experimental approaches, in conjunction with computational modeling, provide a comprehensive picture of the molecular interactions governing the biological activity of this compound.

Table 3: NMR Studies of this compound Interactions

| NMR Technique | System Studied | Key Findings | Reference |

| 13C NMR | p-amidinophenylpyruvic acid and trypsin | Formation of an enzyme-inhibitor adduct confirmed. | scispace.com |

| 13C NMR | [2-13C]p-amidinophenylpyruvic acid and bovine trypsin | Investigated the electronic environment of the carbonyl group in the active site. | scispace.com |

| pH-dependent 13C NMR | Trypsin-inhibitor complex | Determined pKa values of key residues, revealing electrostatic contributions to binding. | acs.org |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Amidinophenylpyruvic Acid

The synthesis of 4-amidinophenylpyruvic acid (APPA) has been established through multi-step chemical processes. A common and logical approach involves the preparation of a stable precursor, 4-cyanophenylpyruvic acid, followed by the conversion of the cyano group to the desired amidine functionality.

A key strategy for the synthesis of α-keto acids like phenylpyruvic acid and its analogs is the Erlenmeyer-Plöchl reaction . This method typically involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid or N-acetylglycine, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. This reaction forms an azlactone (an oxazolone (B7731731) derivative) intermediate. Subsequent hydrolysis of the azlactone, often under acidic or basic conditions, yields the α,β-unsaturated α-acylamino acid, which can then be further hydrolyzed to the desired α-keto acid. In the case of APPA synthesis, the starting aldehyde would be 4-cyanobenzaldehyde.

An alternative approach mentioned in early literature involves the use of oxazole (B20620) and oxazine (B8389632) intermediates, which are then subjected to hydrolysis to furnish the pyruvic acid moiety. nih.govorganic-chemistry.org

| Synthetic Step | Key Reaction | Starting Materials | Intermediate(s) | Final Product |

| 1. Azlactone Formation | Erlenmeyer-Plöchl Reaction | 4-Cyanobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Sodium Acetate | 2-Methyl-4-(4-cyanobenzylidene)oxazol-5(4H)-one | |

| 2. Hydrolysis | Acid or Base Hydrolysis | Azlactone intermediate | α-Acetamido-4-cyanocinnamic acid | 4-Cyanophenylpyruvic acid |

| 3. Amidination | Pinner Reaction | 4-Cyanophenylpyruvic acid, Ethanol, Anhydrous HCl, Ammonia (B1221849) | Ethyl 3-(4-cyanophenyl)-2-oxopropanoate imidoformate hydrochloride (Pinner Salt) | 4-Amidinophenylpyruvic acid |

Synthetic Strategies for this compound Derivatives and Analogs

The development of derivatives and analogs of this compound is primarily aimed at improving inhibitory potency, selectivity, and pharmacokinetic properties. These modifications often target the core structure, including the amidine group, the phenyl ring, and the pyruvic acid side chain.

One common strategy involves the N-substitution of the amidine group . This can be achieved by modifying the Pinner reaction, using primary or secondary amines instead of ammonia in the final step to introduce alkyl or aryl substituents on the amidine nitrogen atoms. This allows for the exploration of interactions with specific residues in the S1 pocket of target serine proteases.

Modifications of the phenyl ring are another key area of exploration. This can involve the introduction of various substituents (e.g., hydroxyl, alkoxy, halo groups) on the aromatic ring to alter the electronic properties and steric bulk of the inhibitor. These substituted analogs are typically synthesized by starting with the appropriately substituted benzaldehyde (B42025) in the initial Erlenmeyer-Plöchl reaction.

Alterations to the pyruvic acid side chain have also been investigated. For instance, the carboxylic acid group can be esterified or converted to an amide to modulate the polarity and cell permeability of the inhibitor. The synthesis of α-benzoylamino-4-amidinocinnamic acid amides, for example, starts from the corresponding azlactones, which are then subjected to aminolysis to introduce the amide functionality. remedypublications.com The cyano precursor is then converted to the amidine as a final step.

| Modification Strategy | Synthetic Approach | Purpose of Modification | Example Derivative Class |

| N-Substitution of Amidine | Modified Pinner reaction with primary/secondary amines | Enhance binding affinity and selectivity | N-alkyl or N-aryl-4-amidinophenylpyruvic acids |

| Phenyl Ring Substitution | Use of substituted benzaldehydes in Erlenmeyer-Plöchl synthesis | Modulate electronic properties and steric interactions | Hydroxy-, methoxy-, or halo-substituted amidinophenylpyruvic acids |

| Pyruvic Acid Side Chain Modification | Esterification or amidation of the carboxylic acid | Improve pharmacokinetic properties (e.g., cell permeability) | This compound esters and amides |

| Cinnamic Acid Analogs | Aminolysis of azlactone intermediates | Explore structure-activity relationships | α-Acylamino-4-amidinocinnamic acid amides remedypublications.com |

Advanced Chemical Synthesis Techniques in Inhibitor Development

The quest for novel and more effective serine protease inhibitors has led to the adoption of advanced synthetic techniques that enable the rapid generation and screening of large numbers of compounds.

Combinatorial chemistry has emerged as a powerful tool for the synthesis of libraries of potential inhibitors. This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of diverse molecular entities. For instance, a library of 2,5-diketopiperazine derivatives containing guanidine (B92328) or amidine functional groups has been synthesized and evaluated as tryptase inhibitors. wikipedia.org This high-throughput synthesis allows for the efficient exploration of structure-activity relationships.

Solid-phase synthesis (SPS) is another key technology that facilitates the rapid synthesis of peptide-based and other complex inhibitors. nih.govcore.ac.uk In SPS, the starting material is attached to an insoluble polymer resin, and reagents are added in solution. Excess reagents and by-products are then simply washed away, simplifying the purification process. This technique is particularly well-suited for the synthesis of peptide and peptidomimetic inhibitors, including those incorporating this compound or similar moieties. nih.govcore.ac.uk For example, a protocol for the on-resin synthesis of amino acid- and peptide-phenylbenzimidazole-amidine conjugates has been developed, allowing for the straightforward incorporation of this DNA-binding motif into peptide chains. core.ac.uk

These advanced techniques, often used in conjunction, allow medicinal chemists to systematically modify different parts of a lead compound like this compound and quickly assess the impact of these changes on inhibitory activity and selectivity.

Amidinophenylpyruvic Acid As a Biochemical Research Tool

Utility in Investigating Serine Protease Pathophysiological Roles

Amidinophenyl-containing compounds are valuable tools for elucidating the complex roles of serine proteases in disease. Serine proteases are implicated in a wide array of pathological conditions, including inflammation, cancer, and cardiovascular diseases. nih.govmdpi.comnih.gov Specific inhibitors are essential for dissecting the contribution of individual proteases to these disease states.

A compound like amidinophenylpyruvic acid, by virtue of its amidino group, would be expected to act as a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like arginine and lysine. This specificity allows researchers to target a particular subset of proteases within a complex biological system.

Research applications in this area could include:

Validating Protease Drug Targets: By inhibiting a specific serine protease, researchers can observe the downstream physiological effects, thereby validating (or invalidating) that enzyme as a potential therapeutic target.

Studying Disease Mechanisms: The application of a specific inhibitor can help to delineate the precise role of a serine protease in a disease cascade. For instance, inhibiting a protease involved in tissue remodeling could shed light on its role in tumor invasion and metastasis. nih.gov

Investigating Inflammatory Pathways: Many serine proteases are key players in the inflammatory response. Specific inhibitors can be used to probe their function in the activation of inflammatory cells and the release of signaling molecules. mdpi.com

The inhibitory activity of various amidino- and guanidinophenyl derivatives on serine proteases has been documented, with some compounds showing a pronounced effect on processes like complement-mediated haemolysis, a key component of the innate immune response. nih.gov

Applications in Probing Enzyme Active Site Topography and Structure

The structure of this compound suggests its utility as a probe for mapping the active sites of serine proteases. The active site of an enzyme is a precisely shaped pocket where substrate binding and catalysis occur. Understanding the topography of this site is crucial for designing specific and potent inhibitors.

The positively charged amidinium group of an amidinophenyl derivative would likely interact with the negatively charged aspartate residue found at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The phenyl ring and the pyruvic acid moiety would occupy adjacent subsites (S2, S3, etc.) or interact with residues at the rim of the active site.

Techniques where such a compound could be applied include:

X-ray Crystallography: Co-crystallizing a serine protease with an inhibitor like this compound would allow for the detailed, three-dimensional mapping of the active site. This provides a precise picture of how the inhibitor binds and which amino acid residues are involved in the interaction.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues of this compound with modifications to the phenyl ring or the pyruvic acid chain, researchers can systematically probe the steric and electronic requirements of the enzyme's active site. This information is invaluable for the rational design of more effective drugs.

Computational Modeling and Docking Studies: The known structure of an inhibitor can be used in computer simulations to predict its binding mode within the active site of a protease. These computational studies can guide the design of new inhibitors and help to interpret experimental data. mdpi.com

The interaction of various small molecules with enzyme active sites has been extensively studied to understand their structure and function. For example, the binding of p-hydroxyphenylpyruvate to macrophage migration inhibitory factor (MIF) has been characterized by X-ray crystallography, revealing key interactions within the enzyme's active site. nih.gov

Below is an interactive data table summarizing the potential interactions of the chemical moieties of this compound within a trypsin-like serine protease active site.

| Chemical Moiety | Potential Interacting Enzyme Residue(s) | Type of Interaction |

| Amidinium Group | Aspartate (in S1 pocket) | Ionic Interaction, Hydrogen Bonding |

| Phenyl Ring | Hydrophobic residues (e.g., Phenylalanine, Tyrosine) | Hydrophobic Interaction, π-π Stacking |

| Pyruvic Acid (α-keto acid) | Serine, Histidine (Catalytic Triad) | Potential for covalent or non-covalent interactions |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for amidinophenylpyruvic acid, and how can researchers optimize reaction conditions for high purity?

- Methodological Answer : The synthesis typically involves condensation of amidinophenylacetic acid derivatives with pyruvic acid under controlled pH (5.5–6.5) and reflux conditions. Catalysts like DCC (dicyclohexylcarbodiimide) are used to enhance yield (up to 75–80%). Key parameters include temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and inert atmosphere to prevent oxidation. Purity is validated via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS is preferred for its sensitivity in detecting low concentrations (LOQ: 0.1 ng/mL). For structural confirmation, NMR (¹H and ¹³C) coupled with FT-IR identifies functional groups (e.g., amidine C=N stretch at 1650–1700 cm⁻¹). Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage conditions .

Q. What are the primary biological targets of this compound, and how are these interactions quantified?

- Methodological Answer : The compound inhibits coagulation factor VIIa (fVIIa) via competitive binding to the active site. Researchers use surface plasmon resonance (SPR) to measure binding affinity (KD values in nM range) and fluorogenic substrate assays (e.g., using Boc-Glu-Gly-Arg-AMC) to determine IC₅₀. Dose-response curves are modeled using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound’s inhibition of fVIIa across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, pH, or co-factor presence). For reproducibility:

- Standardize buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES).

- Control for endogenous inhibitors in plasma-based assays.

- Validate using orthogonal methods like ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What experimental design considerations are critical for studying this compound’s selectivity across serine proteases?

- Methodological Answer : To avoid off-target effects:

- Use protease panels (e.g., thrombin, factor Xa, trypsin) with fluorogenic substrates.

- Apply structure-activity relationship (SAR) analysis to correlate amidine modifications with selectivity.

- Molecular docking (e.g., AutoDock Vina) predicts interactions with protease active sites, guiding mutagenesis studies .

Q. How can researchers mitigate confounding variables in in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Use radiolabeled compounds (³H or ¹⁴C) to track distribution and metabolism.

- Control for species-specific clearance rates (e.g., rodent vs. primate CYP450 isoforms).

- Employ physiologically based pharmacokinetic (PBPK) modeling to account for tissue permeability and protein binding .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term assays?

- Methodological Answer :

- Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis.

- Adjust pH to 6.0–6.5 to stabilize the amidine group.

- Use antioxidants (e.g., ascorbic acid) in buffers to prevent oxidative degradation .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data with this compound to account for non-linear kinetics?

- Methodological Answer :

- Fit data using the Hill equation (variable slope) in GraphPad Prism or R’s

drcpackage. - Report EC₅₀/IC₅₀ with 95% confidence intervals.

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Q. What are the limitations of using this compound analogs in structure-function studies?

- Methodological Answer :

- Analog synthesis may introduce steric hindrance or altered charge distribution, affecting binding.

- Validate analog activity via SPR and crystallography (e.g., X-ray diffraction of fVIIa-inhibitor complexes).

- Compare free energy calculations (MM-GBSA) with experimental ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.